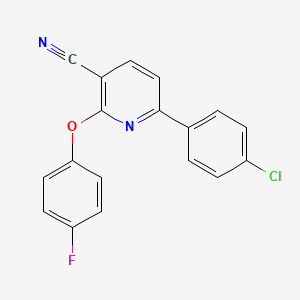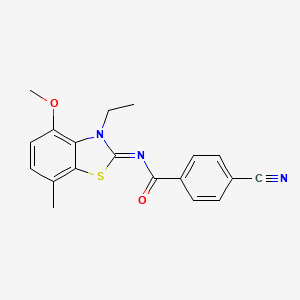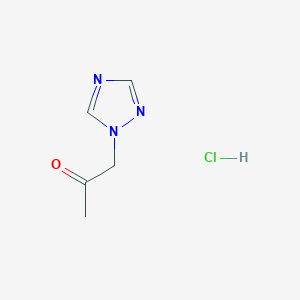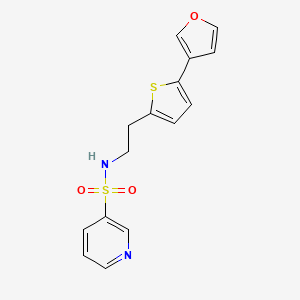
6-(4-Chlorophenyl)-2-(4-fluorophenoxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorophenyl)-2-(4-fluorophenoxy)nicotinonitrile is a chemical compound with the molecular formula C18H10ClFN2O . It has an average mass of 324.736 Da and a monoisotopic mass of 324.046570 Da . This compound is used in scientific research, particularly in drug discovery and organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 324.74 . Further physical and chemical properties are not provided in the search results.科学的研究の応用
Environmental Implications and Removal Techniques
Research has explored the environmental implications of chlorophenols, a category to which 6-(4-Chlorophenyl)-2-(4-fluorophenoxy)nicotinonitrile relates, highlighting the necessity for efficient removal techniques from water bodies. The study by Chiron, Minero, and Vione (2007) delves into the occurrence of chlorophenols in the Rhone River Delta, emphasizing the environmental impact and suggesting potential photoreaction-based removal mechanisms that could be relevant for similar compounds such as this compound Chiron, Minero, & Vione, 2007.
Material Science and Polymer Applications
In material science, the synthesis of polymers incorporating fluorinated and chlorinated motifs has been a topic of considerable interest. For instance, Sankir, Kim, Pivovar, and McGrath (2007) have reported on the synthesis and characterization of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, highlighting the tunability of properties such as water uptake and proton conductivity. This research suggests potential applications of this compound in the development of new polymeric materials with specific electrical or chemical properties Sankir, Kim, Pivovar, & McGrath, 2007.
Advanced Sensing and Detection Technologies
The compound's unique structural features make it a candidate for the development of advanced sensing and detection technologies. For example, the work by Keivani, Shabani‐Nooshabadi, and Karimi-Maleh (2017) on the design of a voltammetric sensor for the analysis of water pollutants showcases the potential use of similar compounds in environmental monitoring applications. Such research underscores the importance of this compound in the creation of sensitive and selective sensors for environmental protection Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017.
Chemical Synthesis and Biological Applications
The chemical versatility of this compound allows for its use in the synthesis of a wide range of derivatives with potential biological applications. Research by Guna, Bhadani, Purohit, and Purohit (2015) on the synthesis and antimicrobial activity of nicotinonitrile derivatives illustrates the compound's role as a precursor in developing new antimicrobial agents. This indicates the broader relevance of this compound in pharmaceutical research and development Guna, Bhadani, Purohit, & Purohit, 2015.
特性
IUPAC Name |
6-(4-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2O/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXFRJCDSLOBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2703521.png)

![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2703525.png)

![2-[(piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2703527.png)


![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2703531.png)


![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2703534.png)


![2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2703543.png)
